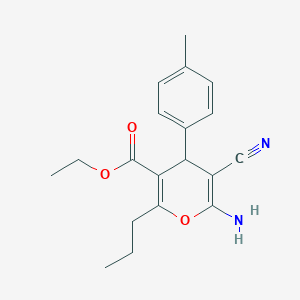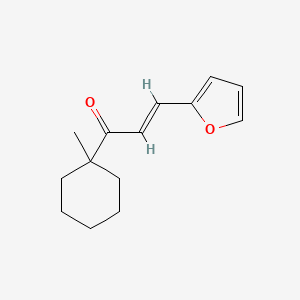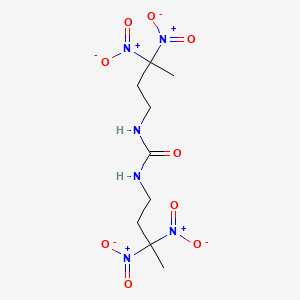![molecular formula C13H20NO4P B11531112 4-({[Hydroxy(2-phenylethyl)phosphoryl]methyl}amino)butanoic acid](/img/structure/B11531112.png)
4-({[Hydroxy(2-phenylethyl)phosphoryl]methyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[Hydroxy(2-phenylethyl)phosphoryl]methyl}amino)butanoic acid is a compound with significant applications in various fields. It is known for its role as a glutamine synthetase inhibitor and is commonly used as a herbicide to control annual weeds and grasses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[Hydroxy(2-phenylethyl)phosphoryl]methyl}amino)butanoic acid involves several steps. One common method includes the reaction of 2-amino-4-(hydroxymethylphosphinyl)butanoic acid with appropriate reagents under controlled conditions . The reaction typically requires specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industry standards for use as a herbicide .
Chemical Reactions Analysis
Types of Reactions
4-({[Hydroxy(2-phenylethyl)phosphoryl]methyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphoric acid derivatives, while reduction may produce various amino acid derivatives .
Scientific Research Applications
4-({[Hydroxy(2-phenylethyl)phosphoryl]methyl}amino)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It serves as a tool to study enzyme inhibition, particularly glutamine synthetase inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used as a herbicide to control weeds and grasses.
Mechanism of Action
The compound exerts its effects by inhibiting glutamine synthetase, an enzyme crucial for the synthesis of glutamine from glutamate and ammonia . This inhibition disrupts nitrogen metabolism in plants, leading to their death. The molecular targets and pathways involved include the binding of the compound to the active site of glutamine synthetase, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Glufosinate-P: A similar compound with a slightly different structure but similar herbicidal properties.
Phosphinothricin: Another related compound used as a herbicide.
Uniqueness
4-({[Hydroxy(2-phenylethyl)phosphoryl]methyl}amino)butanoic acid is unique due to its specific molecular structure, which provides distinct binding properties and efficacy as a glutamine synthetase inhibitor .
Properties
Molecular Formula |
C13H20NO4P |
|---|---|
Molecular Weight |
285.28 g/mol |
IUPAC Name |
4-[[hydroxy(2-phenylethyl)phosphoryl]methylamino]butanoic acid |
InChI |
InChI=1S/C13H20NO4P/c15-13(16)7-4-9-14-11-19(17,18)10-8-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2,(H,15,16)(H,17,18) |
InChI Key |
LNJOFRZCHPJUGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCP(=O)(CNCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(4-methoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B11531032.png)

![(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11531041.png)
![5-amino-3-{(Z)-1-cyano-2-[3-nitro-4-(piperidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11531042.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11531043.png)

![(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11531070.png)

![2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11531077.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11531090.png)
![N,N'-[(4-butoxyphenyl)methanediyl]bis(2-phenylacetamide)](/img/structure/B11531091.png)
![2,4-dichloro-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11531093.png)

![3-[(2-Methoxy-5-nitro-benzylidene)-amino]-2-methyl-3H-quinazolin-4-one](/img/structure/B11531105.png)
